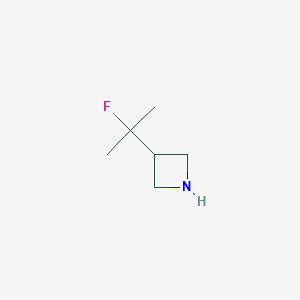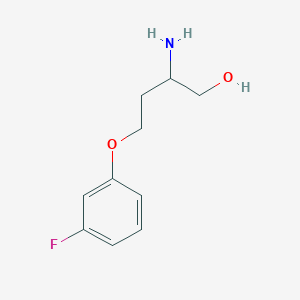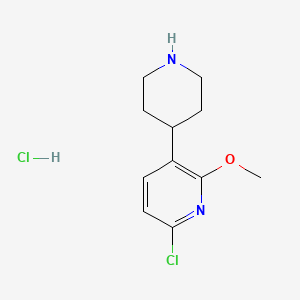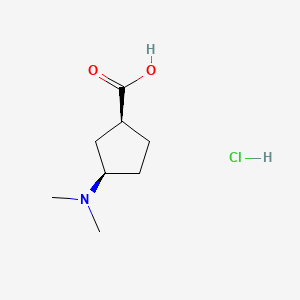
rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride: is a chiral compound with potential applications in various fields of chemistry and pharmacology. The compound is characterized by its cyclopentane ring structure, which is substituted with a dimethylamino group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine as the nucleophile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as the source of the carboxyl group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Chiral Intermediates: The compound can be used as a chiral building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, providing insights into enzyme function and regulation.
Receptor Binding Studies: It can be used in studies of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the field of central nervous system disorders.
Pharmacokinetics: Studies on the compound’s absorption, distribution, metabolism, and excretion can provide valuable information for drug design.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the production of various chemicals and pharmaceuticals.
Material Science: Its unique structure may find applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
(1R,2S)-2-aminocyclopentane-1-carboxylic acid: Known for its antifungal properties.
(1R,2S)-cispentacin: Another chiral compound with similar structural features.
Uniqueness: rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts also enhances its applicability in various fields.
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
(1S,3R)-3-(dimethylamino)cyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9(2)7-4-3-6(5-7)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m0./s1 |
Clave InChI |
ALNXBWKQTCVXEK-UOERWJHTSA-N |
SMILES isomérico |
CN(C)[C@@H]1CC[C@@H](C1)C(=O)O.Cl |
SMILES canónico |
CN(C)C1CCC(C1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




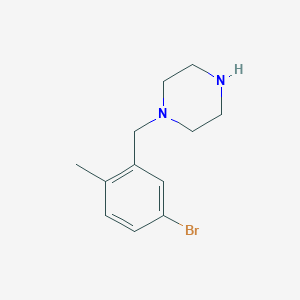
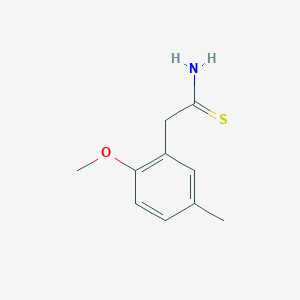
![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)
